molecular formula C27H26F7NO5S B1314438 (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine 4-methylbenzenesulfonate CAS No. 200000-59-5

(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine 4-methylbenzenesulfonate

Cat. No. B1314438
M. Wt: 609.6 g/mol
InChI Key: SQSDKFVTNMLFGV-YNXGUESPSA-N
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Description

This compound is used for the management and prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) in cancer patients .


Molecular Structure Analysis

The molecular structure of this compound includes a morpholine ring, which is a six-membered ring with one oxygen and one nitrogen atom. It also contains phenyl groups, which are aromatic rings, and a sulfonate group, which is a sulfur atom bonded to three oxygen atoms . The compound has a molecular weight of 609.56 g/mol .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 396.34°C and a predicted melting point of 150.88°C. Its Log Octanol-Water Partition Coefficient (Log Kow) is estimated to be 4.99, indicating its relative solubility in water and octanol .

Scientific Research Applications

Morpholine Derivatives and Chemical Synthesis

Morpholine derivatives, such as the specified compound, have been synthesized and studied for their potential as chemical intermediates and their applications in medicinal chemistry. For example, Guzyr et al. (2013) discussed the synthesis of adducts of (amino)(aryl)carbene with phosphorus pentafluoride using morpholinosulfur trifluoride, highlighting the chemical versatility of morpholine derivatives in creating complex chemical entities Guzyr et al., 2013.

Polymorphic Studies in Pharmaceutical Compounds

Skrdla et al. (2001) investigated the polymorphic transformation of a pharmaceutical compound closely related to the one mentioned, underlining the importance of polymorphism in drug development for achieving desired solubility and stability characteristics Skrdla et al., 2001.

Advanced Drug Synthesis Techniques

Research has also focused on advanced synthesis techniques for compounds with potential therapeutic effects. Brands et al. (2003) described an efficient synthesis method for an NK1 receptor antagonist, showcasing the application of morpholine derivatives in creating potent pharmaceutical agents Brands et al., 2003.

Novel Polymeric Materials

On the materials science front, Banerjee et al. (2009) explored the synthesis of hyperbranched poly(arylene ether)s from a new activated trifluoro B3 monomer, demonstrating the use of fluorinated morpholine derivatives in the development of high-performance polymers with excellent thermal stability Banerjee et al., 2009.

Enantiomeric Recognition Studies

Lili Zhou et al. (2003) conducted a detailed mechanistic study on the enantiomeric recognition involving gamma-cyclodextrin and a compound structurally similar to the one of interest. This research highlights the role of chiral discrimination in drug design and the development of more effective pharmaceutical formulations Lili Zhou et al., 2003.

properties

IUPAC Name

(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F7NO2.C7H8O3S/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12;1-6-2-4-7(5-3-6)11(8,9)10/h2-5,8-11,17-18,28H,6-7H2,1H3;2-5H,1H3,(H,8,9,10)/t11-,17+,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSDKFVTNMLFGV-YNXGUESPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NCCO2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26F7NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469085
Record name 4-Methylbenzene-1-sulfonic acid--(2R,3S)-2-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

609.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine 4-methylbenzenesulfonate

CAS RN

200000-59-5
Record name 4-Methylbenzene-1-sulfonic acid--(2R,3S)-2-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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